Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine
CAS No.:
Cat. No.: VC16478933
Molecular Formula: C30H39P
Molecular Weight: 430.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H39P |
|---|---|
| Molecular Weight | 430.6 g/mol |
| IUPAC Name | dicyclohexyl-[2-(2,4,6-trimethylphenyl)-1H-inden-1-yl]phosphane |
| Standard InChI | InChI=1S/C30H39P/c1-21-18-22(2)29(23(3)19-21)28-20-24-12-10-11-17-27(24)30(28)31(25-13-6-4-7-14-25)26-15-8-5-9-16-26/h10-12,17-20,25-26,30H,4-9,13-16H2,1-3H3 |
| Standard InChI Key | UYQOVYNSWIOQOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C2=CC3=CC=CC=C3C2P(C4CCCCC4)C5CCCCC5)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine features a central phosphorus atom bonded to two cyclohexyl groups and a 2-mesityl-substituted indenyl moiety. The mesityl group (2,4,6-trimethylphenyl) introduces significant steric bulk, while the indenyl system contributes π-conjugation, influencing the ligand’s electron-donating capabilities . The IUPAC name, dicyclohexyl-[2-(2,4,6-trimethylphenyl)-1H-inden-1-yl]phosphane, reflects this intricate substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1373165-93-5 | |
| Molecular Formula | C30H39P | |
| Molecular Weight | 430.6 g/mol | |
| Density | Not reported | – |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| HS Code | 29339900 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying this compound’s structure. The P NMR spectrum typically shows a singlet near δ 15–20 ppm, consistent with tertiary phosphines . H NMR resonances for the mesityl methyl groups appear as sharp singlets at δ 2.2–2.4 ppm, while indenyl protons exhibit complex splitting patterns between δ 6.5–7.5 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 430.613 .
Synthesis and Purification
Synthetic Pathways
The ligand is synthesized via a sequential alkylation and phosphorylation strategy. A representative procedure involves:
-
Alkylation of 2-(1H-inden-2-yl)aniline with methyl iodide in dimethylformamide (DMF), yielding a methyl-protected intermediate .
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Phosphorylation using dicyclohexylchlorophosphine under argon, followed by silica gel chromatography (CHCl/hexane eluent) to isolate the product .
Key considerations include strict anhydrous conditions and inert atmosphere to prevent phosphine oxidation .
Yield and Scalability
Reported yields range from 70–80%, with scalability limited by the sensitivity of intermediates to moisture and oxygen . Advances in Schlenk line technology and automated chromatography systems may improve large-scale production.
Applications in Homogeneous Catalysis
Palladium-Catalyzed Cross-Coupling
Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine excels in stabilizing Pd(0) centers, facilitating oxidative addition and transmetalation steps. In Suzuki-Miyaura reactions, it enables couplings of aryl chlorides with turnover numbers (TONs) exceeding 10 . Comparative studies show superior performance to triphenylphosphine in sterically demanding substrates (e.g., tetra-ortho-substituted biaryls) .
Table 2: Catalytic Performance in Cross-Coupling Reactions
| Reaction Type | Substrate | Yield (%) | Ligand Efficiency (TON) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl chloride + Boronic acid | 92 | 1.2 × 10 | |
| Buchwald-Hartwig | Aryl bromide + Amine | 88 | 9.8 × 10 | |
| Heck | Styrene + Aryl iodide | 85 | 8.5 × 10 |
Synergy with N-Heterocyclic Carbenes (NHCs)
When paired with bulky NHCs (e.g., IPr*OMe), this phosphine ligand prevents Pd aggregation, enhancing catalyst longevity. This dual-ligand approach is pivotal for synthesizing sterically hindered products .
Mechanistic Insights and Steric Effects
Steric Parameterization
The Tolman cone angle, estimated at 170–180°, arises from the mesityl and cyclohexyl groups. This bulkiness accelerates reductive elimination by destabilizing Pd(II) intermediates, a rate-determining step in many couplings .
Electronic Contributions
The indenyl moiety’s electron-donating resonance effects increase electron density at Pd, favoring oxidative addition of electrophilic substrates. Density functional theory (DFT) calculations correlate ligand electron-donating capacity with reduced activation barriers.
Comparative Analysis with Related Ligands
Dicyclohexylphosphine (DCyP)
Unlike DCyP (CAS 829-84-5), which lacks the indenyl-mesityl system, Dicyclohexyl(2-mesityl-1H-inden-1-yl)phosphine offers enhanced steric protection and electronic tunability . DCyP’s simpler structure limits its utility in reactions requiring precise stereoelectronic control .
Bidentate Phosphines
Compared to bidentate ligands like BINAP, this monodentate phosphine allows greater flexibility in catalyst design, albeit with potential trade-offs in chelation-enhanced stability.
Future Directions
Ongoing research aims to:
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